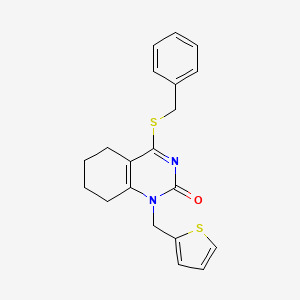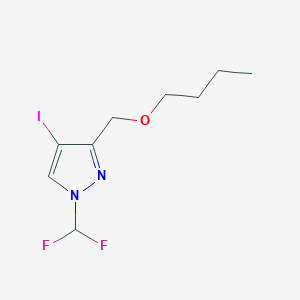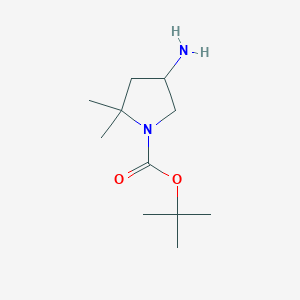![molecular formula C14H13BrN2O3 B2459470 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline CAS No. 331459-72-4](/img/structure/B2459470.png)
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline, also known as 4-BNMMA, is a synthetic organic compound belonging to the aniline family. It is a colorless solid that is soluble in organic solvents, such as ethanol and acetone. 4-BNMMA is a versatile compound that has a wide range of applications in chemical synthesis and scientific research.
Applications De Recherche Scientifique
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline has also been used as an inhibitor of signal transduction pathways, including those involved in cell proliferation and apoptosis. In addition, 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline has been used to study the mechanisms of action of various drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antineoplastic agents.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as COX-2 and LOX, by binding to their active sites and preventing them from catalyzing the production of their respective products. In addition, 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline may also inhibit signal transduction pathways by binding to specific proteins and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline have not been extensively studied. However, some studies have indicated that 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline may possess anti-inflammatory, anti-proliferative, and anti-apoptotic properties. In addition, 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline may also be able to inhibit the growth of certain cancer cells.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline in laboratory experiments is its versatility. 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline can be used to study a wide range of biological processes, including enzyme inhibition, signal transduction pathways, and the mechanisms of action of various drugs. However, one limitation of using 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The future of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is promising. Further research is needed to better understand its mechanism of action and to determine its potential therapeutic applications. In addition, future studies should also focus on the development of more efficient synthesis methods for 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline and the exploration of its potential uses in other areas of scientific research.
Méthodes De Synthèse
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline can be synthesized through a two-step process. The first step involves the reaction of 4-bromoaniline and 4-methoxy-3-nitrobenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces 4-bromo-N-(4-methoxy-3-nitrophenyl)aniline, which can then be methylated with methyl iodide to produce 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline.
Propriétés
IUPAC Name |
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-14-7-2-10(8-13(14)17(18)19)9-16-12-5-3-11(15)4-6-12/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJARWFFJBACTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2459390.png)
![6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B2459391.png)
![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)




![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)
![N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2459405.png)
![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2459406.png)
![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)